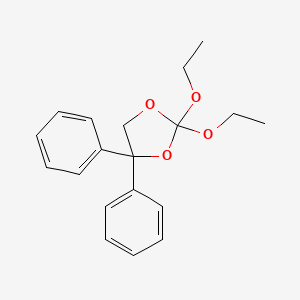
2,6-Dichloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by the presence of two chlorine atoms, a hydroxyl group, and a methyl group on a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one typically involves the chlorination of 4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one.
Reduction: Formation of 4-hydroxy-4-methylcyclohexa-2,5-dien-1-one.
Substitution: Formation of 2,6-dimethoxy-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one.
Scientific Research Applications
2,6-Dichloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of chlorine atoms enhances its reactivity and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- This compound
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61305-53-1 |
|---|---|
Molecular Formula |
C7H6Cl2O2 |
Molecular Weight |
193.02 g/mol |
IUPAC Name |
2,6-dichloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H6Cl2O2/c1-7(11)2-4(8)6(10)5(9)3-7/h2-3,11H,1H3 |
InChI Key |
MNEVJEMUTRBTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(=O)C(=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14569502.png)
![3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B14569506.png)

![8,10-Dibromo-7-chloro-3,7,11,11-tetramethylspiro[5.5]undec-2-ene](/img/structure/B14569511.png)




